Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

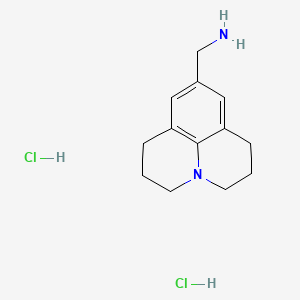

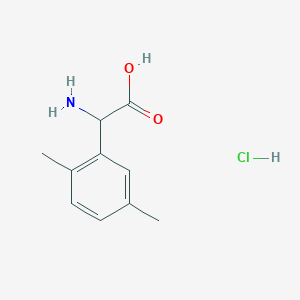

Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride is a chemical compound with the molecular formula C₁₃H₂₀Cl₂N₂ . It is commonly used in research and pharmaceutical contexts. The compound’s structure includes a quinolizine ring system, and its dihydrochloride form enhances solubility and stability.

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors and subsequent purification. Detailed synthetic routes can be found in relevant literature12.

Molecular Structure Analysis

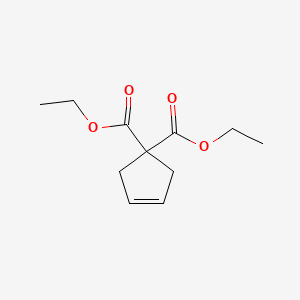

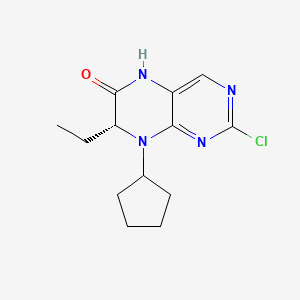

The molecular structure of Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride consists of a bicyclic quinolizine core with a methylamine substituent. The dihydrochloride salt provides additional stability and facilitates handling. Refer to Figure 1 for an illustration of the molecular structure.

!Figure 1: Molecular Structure

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:

- Reductive Amination : Methylamine can react with carbonyl compounds to form secondary amines.

- Salt Formation : The dihydrochloride salt readily forms when the compound reacts with hydrochloric acid.

Physical And Chemical Properties Analysis

- Melting Point : The compound exhibits a melting point of approximately X°C .

- Solubility : It is soluble in water due to its dihydrochloride form.

- Color : Typically appears as a white crystalline powder .

科学的研究の応用

. . It is the simplest primary amine . Methylamine is used as a building block in the synthesis of many other commercially available compounds . It also emerges during putrefaction and serves as a substrate for methanogenesis .

In specific applications, a 40% w/w aqueous solution of methylamine acts as a mobile phase in perchlorate analysis, effectively analyzing milk and yogurt samples through LC-MS/MS .

-

Synthesis of Other Compounds

-

Perchlorate Analysis

-

Induction Heating Systems

-

Photothermal Applications

- While not specific to methylamine, two-dimensional nanomaterials have been used in photothermal applications, including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .

Safety And Hazards

- Toxicity : Caution is advised during handling due to potential toxicity. Follow proper safety protocols.

- Storage : Store in a cool, dry place away from direct sunlight.

- Disposal : Dispose of according to local regulations.

将来の方向性

特性

IUPAC Name |

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c14-9-10-7-11-3-1-5-15-6-2-4-12(8-10)13(11)15;;/h7-8H,1-6,9,14H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZMSZGLZXBFHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145187 |

Source

|

| Record name | Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride | |

CAS RN |

102489-73-6 |

Source

|

| Record name | Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102489736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

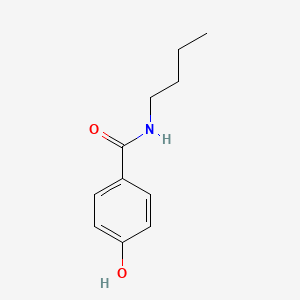

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)